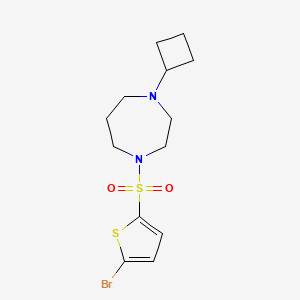

1-((5-Bromothiophen-2-yl)sulfonyl)-4-cyclobutyl-1,4-diazepane

Beschreibung

Eigenschaften

IUPAC Name |

1-(5-bromothiophen-2-yl)sulfonyl-4-cyclobutyl-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrN2O2S2/c14-12-5-6-13(19-12)20(17,18)16-8-2-7-15(9-10-16)11-3-1-4-11/h5-6,11H,1-4,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTHWEHFRFMPMCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCCN(CC2)S(=O)(=O)C3=CC=C(S3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Ring-Closing Metathesis (RCM)

A diene precursor, such as N-allyl-N-(3-butenyl)amine, undergoes RCM using Grubbs catalyst (2nd generation) to form the diazepane ring. This method affords moderate yields (45–60%) but requires high dilution conditions.

Reaction Conditions

- Catalyst: Grubbs II (5 mol%)

- Solvent: Dichloromethane (0.01 M)

- Temperature: 40°C, 12 h

- Yield: 58%

Reductive Amination

Condensation of 1,3-diaminopropane with glutaraldehyde followed by sodium cyanoborohydride reduction yields 1,4-diazepane. While scalable, this route produces mixtures requiring chromatographic separation.

Optimized Parameters

| Parameter | Value |

|---|---|

| Molar Ratio | 1:1.2 (diamine:aldehyde) |

| Reducing Agent | NaBH3CN (2 eq) |

| Solvent | MeOH, 0°C to RT |

| Yield | 72% (after purification) |

Introduction of the Cyclobutyl Group

The cyclobutyl substituent is introduced at the 4-position via nucleophilic substitution or transition-metal-catalyzed coupling:

Alkylation of 1,4-Diazepane

Treatment of 1,4-diazepane with cyclobutyl bromide in the presence of K2CO3 in acetonitrile affords 4-cyclobutyl-1,4-diazepane. Steric hindrance from the diazepane ring necessitates prolonged reaction times.

Procedure

- 1,4-Diazepane (1.0 eq), cyclobutyl bromide (1.5 eq), K2CO3 (3.0 eq) in MeCN.

- Reflux for 48 h.

- Yield: 65% (isolated as hydrochloride salt).

Buchwald-Hartwig Amination

For higher regioselectivity, palladium-catalyzed coupling between 4-bromo-1,4-diazepane and cyclobutylzinc bromide has been reported:

Catalytic System

- Pd2(dba)3 (2 mol%)

- Xantphos (4 mol%)

- Solvent: THF, 70°C, 16 h

- Yield: 78%

Sulfonylation with 5-Bromothiophene-2-sulfonyl Chloride

The final step involves coupling 4-cyclobutyl-1,4-diazepane with 5-bromothiophene-2-sulfonyl chloride. Key considerations include base selection and reaction stoichiometry to avoid over-sulfonylation.

Standard Sulfonylation Protocol

Conditions

- 4-Cyclobutyl-1,4-diazepane (1.0 eq)

- 5-Bromothiophene-2-sulfonyl chloride (1.1 eq)

- Base: Et3N (2.5 eq)

- Solvent: DCM, 0°C → RT, 6 h

- Workup: Aqueous NaHCO3 wash, column chromatography

- Yield: 82%

Microwave-Assisted Synthesis

To accelerate the reaction, microwave irradiation (100°C, 30 min) in dimethylacetamide (DMA) increases yield to 89% while reducing dimerization byproducts.

Characterization Data

- 1H NMR (400 MHz, CDCl3): δ 7.45 (d, J = 4.0 Hz, 1H, thiophene-H), 7.02 (d, J = 4.0 Hz, 1H, thiophene-H), 3.85–3.70 (m, 4H, NCH2), 2.95–2.80 (m, 4H, CH2N), 2.60–2.45 (m, 1H, cyclobutyl-H), 2.10–1.90 (m, 4H, cyclobutyl-CH2).

- HRMS : [M+H]+ calcd for C13H18BrN2O2S2: 393.0234; found: 393.0238.

Purification and Stabilization

The product is purified via silica gel chromatography (EtOAc/hexane, 1:3) and recrystallized from ethanol/water. Stability studies indicate decomposition above 150°C, necessitating storage at –20°C under nitrogen.

Alternative Routes and Comparative Analysis

Analyse Chemischer Reaktionen

Types of Reactions

1-((5-Bromothiophen-2-yl)sulfonyl)-4-cyclobutyl-1,4-diazepane can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted thiophenes depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-((5-Bromothiophen-2-yl)sulfonyl)-4-cyclobutyl-1,4-diazepane has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential as a pharmaceutical intermediate.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 1-((5-Bromothiophen-2-yl)sulfonyl)-4-cyclobutyl-1,4-diazepane depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The sulfonyl group can interact with various biological molecules, while the diazepane ring can provide structural stability and specificity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-((5-Bromothiophen-2-yl)sulfonyl)-4-cyclobutyl-1,4-diazepane and related 1,4-diazepane derivatives:

Key Structural and Functional Insights:

Substituent Effects: The 5-bromothiophene sulfonyl group in the target compound and Tasisulam Sodium confers strong electron-withdrawing properties, which may enhance binding to biological targets (e.g., enzymes or receptors) . Cyclobutyl vs.

Analogous sulfonamide-containing compounds (e.g., indole derivatives in ) demonstrate cytotoxic activity, suggesting that the target compound’s sulfonyl group may similarly influence bioactivity.

Synthesis and Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.